molecular formula C7H2BrF3N2 B6266202 4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1805188-77-5

4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B6266202
CAS No.: 1805188-77-5
M. Wt: 251
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. It is widely used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromo-5-iodopyridine with in situ generated (trifluoromethyl)copper, which results in the displacement of the iodide group by the trifluoromethyl group . Another method involves the trifluoromethylation of 4-iodopyridine .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions. The reactions are usually performed under inert atmosphere at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile depends on its application. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability . The exact pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in various chemical reactions.

Properties

CAS No.

1805188-77-5

Molecular Formula

C7H2BrF3N2

Molecular Weight

251

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.